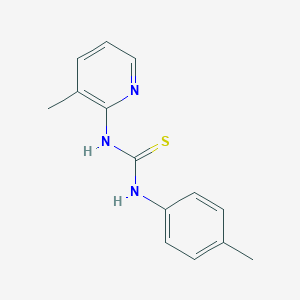METHANONE](/img/structure/B451606.png)
[6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYLMETHANONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the quinoline ring, a methoxy group at the 3rd position of the phenyl ring, and a pyrazole moiety attached to the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYLMETHANONE involves multiple steps, starting from the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
The methoxy group is introduced through a methylation reaction using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide. The pyrazole moiety is synthesized separately through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The final step involves the coupling of the pyrazole moiety with the brominated quinoline derivative under basic conditions using a coupling reagent such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process .
化学反应分析
Types of Reactions
6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYLMETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, 6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYLMETHANONE is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure and biological activities make it a promising candidate for the development of new drugs for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .
作用机制
The mechanism of action of 6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
- 2-(3-METHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE
- 6-CHLORO-2-(3-METHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE
- 6-FLUORO-2-(3-METHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANONE
Uniqueness
The presence of the bromine atom at the 6th position and the methoxy group at the 3rd position of the phenyl ring distinguishes 6-BROMO-2-(3-METHOXYPHENYL)-4-QUINOLYLMETHANONE from other similar compounds. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C22H18BrN3O2 |
|---|---|
分子量 |
436.3g/mol |
IUPAC 名称 |
[6-bromo-2-(3-methoxyphenyl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C22H18BrN3O2/c1-13-9-14(2)26(25-13)22(27)19-12-21(15-5-4-6-17(10-15)28-3)24-20-8-7-16(23)11-18(19)20/h4-12H,1-3H3 |
InChI 键 |
OALWZRHIWMGMGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)OC)C |
规范 SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dibromo-N-[1-(4-ethylphenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B451524.png)
![2-(ADAMANTAN-1-YL)-N-{1-[(4-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}ACETAMIDE](/img/structure/B451529.png)
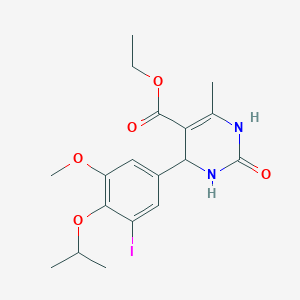
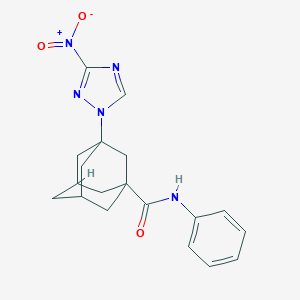
![2-(2,5-dichlorophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B451533.png)
![2-(2-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B451535.png)
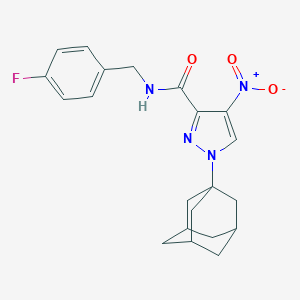
![Propyl 5-methyl-4-phenyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B451538.png)
![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-[(2-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B451539.png)
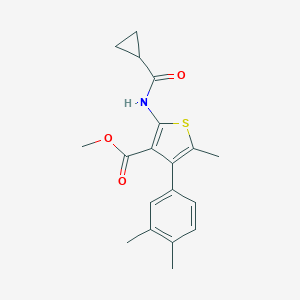
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide](/img/structure/B451542.png)
![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B451543.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2,3,5,6-tetrafluorophenoxy)propanamide](/img/structure/B451544.png)
